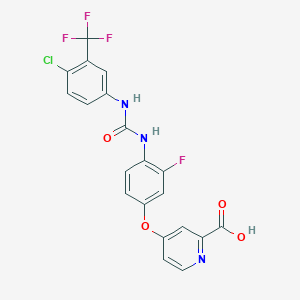
Ácido 4-(4-(3-(4-Cloro-3-(trifluorometil)fenil)ureido)-3-fluorofenoxi)picolínico
Descripción general
Descripción
4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid is a useful research compound. Its molecular formula is C20H12ClF4N3O4 and its molecular weight is 469.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
La investigación ha indicado que los derivados de este compuesto han sido estudiados por sus posibles propiedades anticancerígenas. Un estudio publicado en el Asian Journal of Chemistry analiza el acoplamiento, la síntesis y la actividad anticancerígena de estos derivados .
Terapia de Carcinoma Hepatocelular
Compuestos relacionados, como el sorafenib, que comparten una estructura química similar, han sido aprobados por la FDA para el tratamiento del carcinoma hepatocelular avanzado (cáncer de hígado primario) .
Inhibición de la Tirosina Kinasa VEGFR-2
Los derivados de este compuesto han sido estudiados como posibles inhibidores de la tirosina kinasa VEGFR-2, que es un objetivo para la terapia del cáncer debido a su papel en la angiogénesis tumoral .
Antagonismo del Receptor CGRP
El compuesto ha sido mencionado en el contexto del antagonismo del receptor CGRP, que es relevante en el tratamiento de afecciones como las migrañas debido al papel del CGRP en la sensibilidad al dolor .
Síntesis de Pexidartinib
El compuesto se ha utilizado en el proceso de síntesis de pexidartinib, un fármaco utilizado para el tratamiento del tumor de células gigantes tenosinovial .
Mecanismo De Acción
Target of Action
The primary target of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid is the cell surface tyrosine kinase receptors . These receptors play a crucial role in cellular communication and signal transduction, regulating processes such as cell growth, differentiation, and metabolism .
Mode of Action
The compound interacts with its targets by binding to the tyrosine kinase receptors on the cell surface . This interaction leads to the activation of intracellular kinases , which are involved in cell proliferation and angiogenesis . The activation of these kinases triggers a cascade of biochemical reactions that result in changes in cellular functions .
Biochemical Pathways
The activation of intracellular kinases by 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid affects several biochemical pathways. These pathways are primarily involved in cell proliferation and angiogenesis . The downstream effects of these pathways include increased cell growth and the formation of new blood vessels .
Result of Action
The result of the action of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid is the inhibition of tumor cell proliferation and angiogenesis . By binding to and activating tyrosine kinase receptors, the compound triggers a series of biochemical reactions that ultimately lead to the suppression of tumor growth .
Análisis Bioquímico
Biochemical Properties
4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid interacts with several enzymes and proteins, playing a crucial role in inhibiting kinase activity. It is known to inhibit c-RAF kinase, MEK, and ERK signaling pathways, which are vital for cell proliferation and survival . Additionally, it affects vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3) and platelet-derived growth factor receptor-β (PDGFR-β), contributing to its anti-tumor properties .
Cellular Effects
4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid has profound effects on various cell types and cellular processes. It influences cell signaling pathways, leading to the inhibition of tumor cell proliferation and angiogenesis . This compound also affects gene expression and cellular metabolism, resulting in reduced tumor growth and metastasis .
Molecular Mechanism
The molecular mechanism of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid involves binding interactions with specific biomolecules. It inhibits kinase activity by binding to the ATP-binding site of c-RAF kinase, thereby preventing the phosphorylation of downstream targets . This inhibition disrupts the MEK/ERK signaling pathway, leading to decreased cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that it maintains its inhibitory effects on cellular functions, although the degree of inhibition may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter metabolite levels, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its therapeutic potential . The compound’s distribution is crucial for its effectiveness in targeting specific tissues and cells.
Subcellular Localization
The subcellular localization of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic efficacy .
Propiedades
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF4N3O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)32-12-5-6-26-17(9-12)18(29)30/h1-9H,(H,29,30)(H2,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZESFMLUNMTDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)O)F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187945-05-6 | |
| Record name | 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)-3-fluoro-phenoxy)pyridine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187945056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)CARBAMOYLAMINO)-3-FLUORO-PHENOXY)PYRIDINE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU2HG2Y956 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

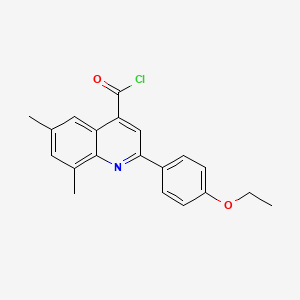

![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)
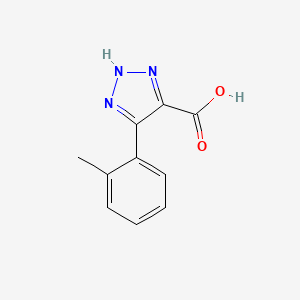
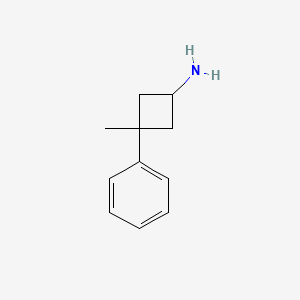

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)
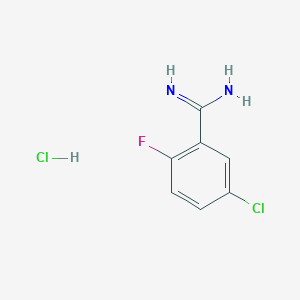
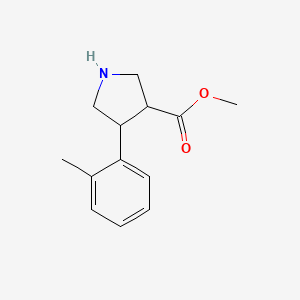
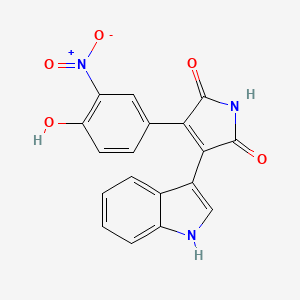
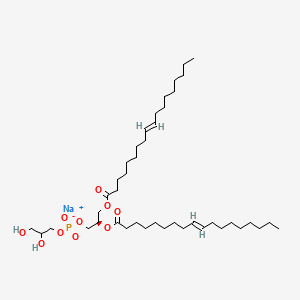
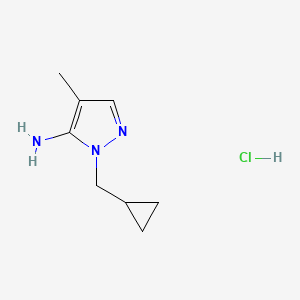

![5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487568.png)
